REACTION_CXSMILES
|
[C:1]([N:8]([CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)C)(OC(C)(C)C)=O.[ClH:18].CCOCC>O1CCOCC1>[ClH:18].[CH3:1][NH:8][CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N(C)CCC1=CC=CC=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
HCl ether
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Cl.CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT for 4 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in-vacuo
|
Type
|
ADDITION
|
Details
|
the residual oil was treated with ether (2×150 ml)
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
STIRRING
|
Details
|
after stirring
|
Type
|
TEMPERATURE
|
Details
|
ice-cooling
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CNCCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g | |
YIELD: PERCENTYIELD | 93.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |